3-Cyclopentylacrylonitrile

Lipophilicity Drug Design Physicochemical Property

3-Cyclopentylacrylonitrile (CAS 1236033-37-6), also referenced under CAS 591769-05-0, is an α,β-unsaturated nitrile characterized by a cyclopentyl group conjugated to an acrylonitrile moiety. This compound exists as a mixture of E- and Z-isomers and is primarily employed as a versatile synthetic intermediate in pharmaceutical development, particularly in the preparation of Janus kinase (JAK) inhibitors such as ruxolitinib phosphate.

Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
CAS No. 1236033-37-6
Cat. No. B3418408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentylacrylonitrile
CAS1236033-37-6
Molecular FormulaC8H11N
Molecular Weight121.18 g/mol
Structural Identifiers
SMILESC1CCC(C1)C=CC#N
InChIInChI=1S/C8H11N/c9-7-3-6-8-4-1-2-5-8/h3,6,8H,1-2,4-5H2/b6-3+
InChIKeyVMELXYJYSXXORF-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopentylacrylonitrile (CAS 1236033-37-6): A Specialized α,β-Unsaturated Nitrile for JAK Inhibitor Synthesis


3-Cyclopentylacrylonitrile (CAS 1236033-37-6), also referenced under CAS 591769-05-0, is an α,β-unsaturated nitrile characterized by a cyclopentyl group conjugated to an acrylonitrile moiety . This compound exists as a mixture of E- and Z-isomers and is primarily employed as a versatile synthetic intermediate in pharmaceutical development, particularly in the preparation of Janus kinase (JAK) inhibitors such as ruxolitinib phosphate [1]. The cyclopentyl substituent imparts distinct hydrophobic and steric properties that differentiate its reactivity and biological compatibility from other acrylonitrile derivatives .

Why Generic Acrylonitrile Substitution is Not Viable for 3-Cyclopentylacrylonitrile in Targeted Synthesis


The α,β-unsaturated nitrile scaffold is common, but the cyclopentyl group in 3-cyclopentylacrylonitrile confers critical, quantifiable differences in physical properties, reactivity, and biological target compatibility that preclude direct substitution with simpler or alternative cycloalkyl analogs . For instance, the compound's specific LogP of 2.26 [1] and boiling point of 209 °C at 760 mmHg [2] differ markedly from 3-cyclohexylacrylonitrile (LogP 2.77, boiling point 230.3 °C) and 3-phenylacrylonitrile (LogP 2.32, boiling point 263.8 °C) [3], which are predictive of divergent solubility and purification behaviors. More importantly, in the context of ruxolitinib synthesis, the aza-Michael addition of 3-cyclopentylacrylonitrile to a key pyrazole intermediate proceeds in 98% yield to furnish the racemic drug precursor [4]; this specific reactivity profile is intrinsically linked to the steric and electronic influence of the cyclopentyl ring and cannot be reliably replicated by other acrylonitriles without compromising the established, high-yielding route.

Quantitative Differentiation Guide for 3-Cyclopentylacrylonitrile (CAS 1236033-37-6): Head-to-Head Data Against Structural Analogs


Lipophilicity (LogP) Comparison: Quantifying the Hydrophobic Advantage of 3-Cyclopentylacrylonitrile

The predicted partition coefficient (LogP) for 3-cyclopentylacrylonitrile is 2.26 [1]. This value is intermediate between the more lipophilic 3-cyclohexylacrylonitrile (LogP 2.77) and the less lipophilic 3-phenylacrylonitrile (LogP 2.32) [2]. The cyclopentyl group thus offers a distinct, quantifiable hydrophobic profile that can be leveraged to fine-tune solubility and membrane permeability in drug discovery programs.

Lipophilicity Drug Design Physicochemical Property ADME

Volatility and Purification: Boiling Point Differentiation from Cyclohexyl and Phenyl Analogs

3-Cyclopentylacrylonitrile exhibits a boiling point of 209 °C at 760 mmHg [1]. This is significantly lower than that of 3-cyclohexylacrylonitrile (230.3 ± 9.0 °C at 760 mmHg) and 3-phenylacrylonitrile (263.8 ± 0.0 °C at 760 mmHg) [2]. The lower boiling point facilitates purification via fractional distillation and influences handling conditions in large-scale synthetic processes.

Volatility Purification Process Chemistry Physical Property

Synthetic Efficiency: High-Yield Production via Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a highly efficient method for preparing 3-cyclopentylacrylonitrile. One documented procedure using diethyl cyanomethylphosphonate and cyclopentanecarbaldehyde afforded the product in 94.8% yield . An alternative HWE protocol reported an 89% yield . This high efficiency is notable when compared to the typical yields for the synthesis of structurally similar α,β-unsaturated nitriles, which often require more forcing conditions or provide lower yields due to side reactions .

Synthetic Efficiency Process Optimization Horner-Wadsworth-Emmons Yield

Proven Utility in Ruxolitinib Synthesis: High-Yielding aza-Michael Addition as a Critical Step

In the established, multi-kilogram synthesis of ruxolitinib phosphate, the aza-Michael addition of 3-cyclopentylacrylonitrile to a specific pyrazole intermediate (compound 204) is a pivotal step. This reaction, conducted in the presence of DBU, proceeds with a 98% yield to furnish the SEM-protected racemic ruxolitinib precursor (compound 206) [1]. This exceptional yield underscores the specific steric and electronic compatibility of the cyclopentylacrylonitrile motif with the complex pyrazole partner, a reactivity profile that cannot be assumed for alternative acrylonitrile building blocks.

aza-Michael Addition Ruxolitinib JAK Inhibitor Pharmaceutical Intermediate

Density and Handling: A Quantifiable Liquid Property for Formulation and Storage

3-Cyclopentylacrylonitrile is a liquid at room temperature with a reported relative density of 1.027 . While density is often unreported for many specialty intermediates, this specific value is higher than that predicted for its cyclohexyl analog (1.0 ± 0.1 g/cm³) and comparable to the phenyl analog (1.0 ± 0.1 g/cm³) [1]. The higher density can be a practical consideration in large-scale handling, shipping, and when designing liquid-liquid extraction or separation processes.

Density Physical Property Formulation Handling

Commercial Purity Specification: Consistent, High-Purity Supply for Regulated Environments

3-Cyclopentylacrylonitrile is commercially available from multiple reputable suppliers with a standard purity specification of ≥95% to ≥98% . For its specific application as Ruxolitinib Impurity 38 (a reference standard), the compound is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions and method validation (AMV) [1]. This level of commercial quality control is a key differentiator from less-common or custom-synthesized acrylonitrile analogs, for which such validated, ready-to-use reference standards may not be readily available.

Purity Quality Control GMP Analytical Standard

Recommended Application Scenarios for 3-Cyclopentylacrylonitrile (CAS 1236033-37-6) Based on Quantitative Evidence


Large-Scale Synthesis of Ruxolitinib Phosphate and Related JAK Inhibitors

Procurement of 3-cyclopentylacrylonitrile is optimal for any group aiming to replicate or scale up the published, high-yielding synthesis of ruxolitinib or its analogs. The quantitative evidence demonstrates a 98% yield for the critical aza-Michael addition step with this specific building block [1]. This high efficiency, combined with its proven scalability (multi-kilogram), makes it an essential and irreplaceable intermediate for this target.

Analytical Method Development and Quality Control for Ruxolitinib Drug Substance and Product

Analytical chemistry and QC laboratories should procure 3-cyclopentylacrylonitrile specifically as Ruxolitinib Impurity 38 (CAS 1236033-37-6). This product is supplied with full characterization data and is suitable for use as a reference standard in method validation (AMV) and ANDA submissions [2]. The availability of this well-defined standard with a purity of ≥95% [3] is critical for accurate identification and quantification of this potential process-related impurity.

Medicinal Chemistry Exploration of Cyclopentyl-Containing Scaffolds

For medicinal chemists exploring structure-activity relationships (SAR) around α,β-unsaturated nitrile pharmacophores, 3-cyclopentylacrylonitrile provides a specific lipophilicity profile (LogP 2.26) [4]. This data allows for the rational selection of this building block over more lipophilic cyclohexyl (LogP 2.77) or less lipophilic phenyl (LogP 2.32) alternatives to achieve a desired ADME profile in novel drug candidates.

Process Chemistry Development and Scale-Up

Process development groups will benefit from the well-defined physical properties of 3-cyclopentylacrylonitrile, including its boiling point (209 °C) [5] and density (1.027) . These values are essential for engineering calculations related to distillation, solvent exchange, and reactor loading. Furthermore, the established, high-yielding (89-94.8%) HWE synthesis route provides a robust starting point for further process optimization or for evaluating cost of goods when comparing synthetic strategies.

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